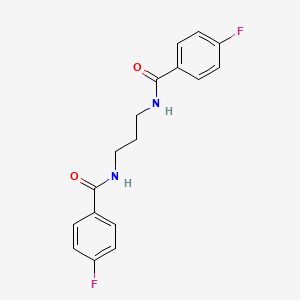
N,N'-1,3-propanediylbis(4-fluorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,3-propanediylbis(4-fluorobenzamide), commonly known as FPBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the bisamide family, which consists of two amide groups connected by a carbon chain. FPBA is a white crystalline solid with a molecular weight of 373.37 g/mol and a melting point of 168-171°C.
作用机制
The mechanism of action of FPBA is not fully understood. However, it is believed that this compound reacts with the amino group of proteins and peptides to form stable amide bonds. This reaction can alter the structure and function of proteins and peptides, leading to changes in their biological activity.
Biochemical and Physiological Effects
FPBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that FPBA can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antifungal and antibacterial activity.
实验室实验的优点和局限性
One of the main advantages of using FPBA in lab experiments is its ability to selectively react with amino groups of proteins and peptides. This property makes it an excellent derivatizing agent for the determination of amino acids and peptides by HPLC. However, one of the limitations of using FPBA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of FPBA. One potential application of this compound is in the development of new drugs for the treatment of various diseases. FPBA has been shown to have antifungal and antibacterial activity, which could be exploited for the development of new antibiotics. Additionally, the ability of FPBA to selectively react with amino groups of proteins and peptides could be used for the development of new drugs that target specific proteins or peptides.
Another future direction for the study of FPBA is in the field of materials science. This compound has been shown to have unique properties, such as its ability to form stable amide bonds with amino groups. These properties could be exploited for the development of new materials with unique properties, such as self-healing materials.
In conclusion, N,N'-1,3-propanediylbis(4-fluorobenzamide) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential applications in various scientific fields, including analytical chemistry, drug development, and materials science. Further research is needed to fully understand the mechanism of action of FPBA and to explore its potential applications in these fields.
合成方法
FPBA can be synthesized through a simple two-step process. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The second step involves the reaction of 1,3-diaminopropane with 4-fluorobenzoyl chloride to form FPBA. The overall yield of this process is approximately 60%.
科学研究应用
FPBA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of FPBA is in the field of analytical chemistry. FPBA has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography (HPLC). This compound reacts with the amino group of amino acids and peptides to form a stable amide bond, which enhances their detectability by HPLC.
属性
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-6-2-12(3-7-14)16(22)20-10-1-11-21-17(23)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDXKLSFXNFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

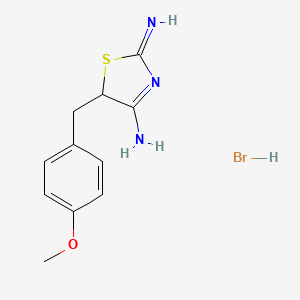
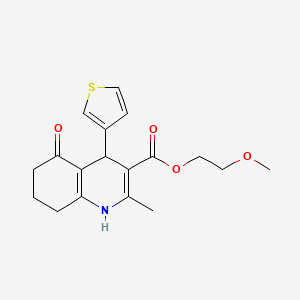
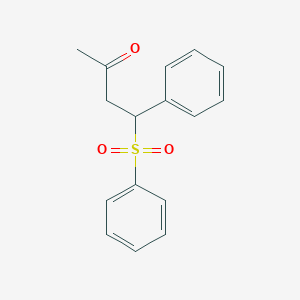
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)

![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
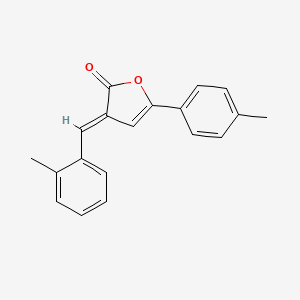
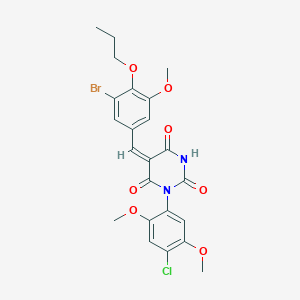
![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)